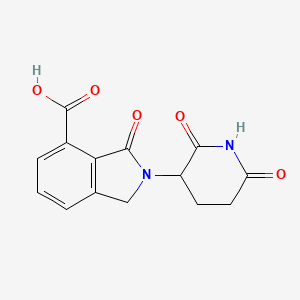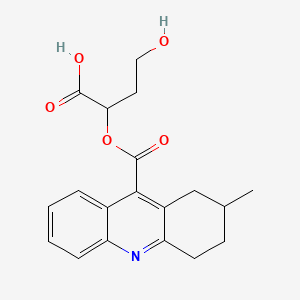![molecular formula C9H12O5 B6610136 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 2866354-06-3](/img/structure/B6610136.png)
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, also known as MOCOB, is a novel compound that has been gaining attention in recent years due to its potential for use in scientific research. MOCOB is a versatile compound that can be used in a variety of applications, including the synthesis of other compounds, as a catalyst in organic chemistry, and as a tool for studying the biochemical and physiological effects of drugs.
Wissenschaftliche Forschungsanwendungen
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of potential applications in scientific research. It can be used as a catalyst in organic reactions, as a tool for studying the biochemical and physiological effects of drugs, and as a starting material for the synthesis of other compounds. In addition, 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been used in the synthesis of peptides and proteins, as well as in the development of new drugs and drug delivery systems.
Wirkmechanismus
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid acts as a catalyst in organic reactions by activating the reactants and facilitating the formation of new products. It does this by forming a complex with the reactants, which increases the rate of the reaction. This complex then breaks down, releasing the product and regenerating the catalyst.
Biochemical and Physiological Effects
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. In laboratory studies, it has been shown to increase the activity of enzymes involved in the metabolism of drugs, as well as to increase the solubility of drugs in aqueous solutions. In addition, 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has been shown to have anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive and easy to synthesize compound, and it is also relatively non-toxic. However, it is important to note that 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid is not completely inert and can react with other compounds in the reaction mixture, which can lead to unwanted side reactions.
Zukünftige Richtungen
Given the versatility and potential of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, there are many potential future directions for research. These include further studies into the biochemical and physiological effects of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid, as well as its potential applications in drug development and delivery systems. In addition, further research into the synthesis of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid and its potential for use in other organic reactions could lead to the development of new and more efficient synthetic methods. Finally, further research into the mechanism of action of 4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid could lead to the development of new catalysts and reagents for use in organic chemistry.
Synthesemethoden
4-(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid can be synthesized from a variety of starting materials, including simple organic compounds such as ethyl acetate and acetic anhydride. The reaction is typically carried out in an aqueous medium, with the addition of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution reaction, in which the ethyl acetate reacts with the acetic anhydride to form the desired product.
Eigenschaften
IUPAC Name |
4-methoxycarbonyl-7-oxabicyclo[2.2.1]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O5/c1-13-7(12)9-4-2-8(14-9,3-5-9)6(10)11/h2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTHCQUMZXXPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(O1)(CC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.19 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{3-[4-methyl-3-(pyrrolidin-1-yl)phenyl]-1,2,4-oxadiazol-5-yl}-4-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridine](/img/structure/B6610062.png)

![methyl 7-oxo-5H,6H,7H-pyrrolo[3,4-b]pyridine-4-carboxylate](/img/structure/B6610072.png)
![N''-[3-(2,5-dichlorothiophen-3-yl)propyl]guanidine hydrochloride](/img/structure/B6610078.png)
![N-[4-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-6-chloropyridin-3-amine](/img/structure/B6610083.png)


![3-[2-(2,6-dioxopiperidin-3-yl)-3-oxo-2,3-dihydro-1H-isoindol-5-yl]propanoic acid](/img/structure/B6610108.png)



![1',2'-dihydrospiro[azetidine-3,4'-pyrido[2,3-d][1,3]oxazine]-2'-one, trifluoroacetic acid](/img/structure/B6610128.png)

